molecular formula C13H17F2NO B13350190 2,6-Difluoro-N-hexylbenzamide

2,6-Difluoro-N-hexylbenzamide

Cat. No.: B13350190
M. Wt: 241.28 g/mol
InChI Key: DCELERGDDRUSOM-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-hexylbenzamide is an organic compound with the molecular formula C13H17F2NO and a molecular weight of 241.2770 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a hexyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-hexylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with hexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-N-hexylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different substituents on the benzene ring.

    Reduction: Hexylamine derivatives.

    Oxidation: Hexanoic acid derivatives.

Scientific Research Applications

2,6-Difluoro-N-hexylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-hexylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is crucial for cell division in bacteria. The compound binds to the allosteric site of FtsZ, preventing its polymerization and thus inhibiting bacterial cell division . This makes it a promising candidate for the development of new antibacterial agents.

Comparison with Similar Compounds

  • 2,6-Difluorobenzamide
  • 2,6-Difluoro-N-methylbenzamide
  • 2,6-Difluoro-N-hydroxybenzamide

Comparison: 2,6-Difluoro-N-hexylbenzamide is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its analogs. For example, the hexyl group increases the hydrophobicity of the molecule, potentially enhancing its ability to interact with hydrophobic pockets in target proteins. Additionally, the hexyl group may influence the compound’s solubility and bioavailability, making it more suitable for certain applications .

Properties

Molecular Formula

C13H17F2NO

Molecular Weight

241.28 g/mol

IUPAC Name

2,6-difluoro-N-hexylbenzamide

InChI

InChI=1S/C13H17F2NO/c1-2-3-4-5-9-16-13(17)12-10(14)7-6-8-11(12)15/h6-8H,2-5,9H2,1H3,(H,16,17)

InChI Key

DCELERGDDRUSOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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